4-(3-Oxohex-1-en-1-yl)benzonitrile

Lipophilicity Membrane permeability Drug design

4-(3-Oxohex-1-en-1-yl)benzonitrile (CAS 921206-22-6) is a para-substituted benzonitrile bearing an (E)-3-oxohex-1-en-1-yl side chain, placing it within the class of α,β-unsaturated ketones (enones). With a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g·mol⁻¹, it possesses a calculated polar surface area (PSA) of 40.86 Ų and a predicted LogP of 2.94, indicative of moderate lipophilicity.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 921206-22-6
Cat. No. B12631777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxohex-1-en-1-yl)benzonitrile
CAS921206-22-6
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCCC(=O)C=CC1=CC=C(C=C1)C#N
InChIInChI=1S/C13H13NO/c1-2-3-13(15)9-8-11-4-6-12(10-14)7-5-11/h4-9H,2-3H2,1H3
InChIKeyPAUKGOIBLWSUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Oxohex-1-en-1-yl)benzonitrile (CAS 921206-22-6): Procurement-Relevant Physicochemical Profile


4-(3-Oxohex-1-en-1-yl)benzonitrile (CAS 921206-22-6) is a para-substituted benzonitrile bearing an (E)-3-oxohex-1-en-1-yl side chain, placing it within the class of α,β-unsaturated ketones (enones) . With a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g·mol⁻¹, it possesses a calculated polar surface area (PSA) of 40.86 Ų and a predicted LogP of 2.94, indicative of moderate lipophilicity . The conjugated enone system distinguishes it from saturated ketone analogs and positions the compound as a potential Michael acceptor for covalent inhibitor design or as a versatile synthetic building block for heterocyclic chemistry.

Why In-Class Benzonitrile Enones Cannot Serve as Drop-In Replacements for 4-(3-Oxohex-1-en-1-yl)benzonitrile


Although several benzonitrile derivatives share the C₁₃H₁₃NO formula or the α,β-unsaturated ketone motif, minor structural variations produce substantial differences in lipophilicity, conformational flexibility, and electrophilic reactivity that directly impact biological target engagement, pharmacokinetic behavior, and synthetic utility . A shorter alkyl chain (e.g., 4-(3-oxobut-1-en-1-yl)benzonitrile) lowers LogP by ~0.78 units, altering membrane permeability ; saturated cyclohexyl analogs lack the Michael acceptor capacity entirely, eliminating the potential for covalent targeting [1]; and regioisomeric or positional variants exhibit divergent steric and electronic profiles that compromise structure-activity relationships . These quantifiable differences, detailed below, preclude simple interchange among apparent in-class compounds.

Quantitative Differentiation Evidence for 4-(3-Oxohex-1-en-1-yl)benzonitrile vs. Closest Structural Analogs


Lipophilicity (LogP) Advantage Over the Shorter-Chain 4-(3-Oxobut-1-en-1-yl)benzonitrile

4-(3-Oxohex-1-en-1-yl)benzonitrile exhibits a predicted LogP of 2.94, compared to 2.16 for the but-1-en-1-yl analog (CAS 51220-06-5), reflecting an increase of 0.78 log units attributable to the two-carbon extension of the alkyl chain . This difference places the hexenyl compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, while the butenyl analog may be too hydrophilic for effective passive membrane permeation in certain contexts [1]. The observed ΔLogP of 0.78 corresponds to an approximately 6-fold higher calculated octanol-water partition coefficient for the target compound.

Lipophilicity Membrane permeability Drug design

Conformational Flexibility Differentiated by Alkyl Chain Rotatable Bonds vs. Cyclohexyl Analogs

The target compound possesses four rotatable bonds (excluding the nitrile group and terminal methyl), comprising the propyl chain (C2-C3, C3-C4), the enone linkage (C1'-C2'), and the aryl–alkenyl connection, compared to two rotatable bonds for 4-(3-oxobut-1-en-1-yl)benzonitrile and one effective rotatable bond (plus ring puckering degrees) for the saturated cyclohexyl analog 4-(3-oxocyclohexyl)benzonitrile (CAS 123732-09-2) . Increased conformational degrees of freedom correlate with a larger entropic penalty upon target binding; however, they also provide greater adaptability to irregularly shaped binding pockets. This flexibility profile distinguishes the hexenyl compound from both more rigid and more flexible analogs, offering a tunable parameter for medicinal chemistry optimization.

Conformational entropy Molecular flexibility Ligand binding

Michael Acceptor Reactivity: Enone-Containing Target vs. Electrophilically Inert Saturated Analogs

Unlike 4-(3-oxocyclohexyl)benzonitrile (CAS 123732-09-2) or 4-(4-oxocyclohexyl)benzonitrile (CAS 73204-07-6), which are saturated ketones lacking α,β-unsaturation, 4-(3-oxohex-1-en-1-yl)benzonitrile contains a conjugated enone system capable of acting as a Michael acceptor toward biological nucleophiles such as cysteine thiols . Quantitative electrophilicity scales place acyclic enones in the range of E ≈ −19 to −15 on the Mayr electrophilicity scale, making them competent for trapping by glutathione (N parameter ≈ 13–15) under physiological conditions [1]. The saturated analogs have negligible electrophilic reactivity at the carbonyl carbon and cannot form covalent adducts with cysteine residues, fundamentally altering their pharmacological profile. This reactivity difference is binary (present/absent) rather than graded, representing a qualitative selection criterion for covalent vs. non-covalent targeting strategies.

Covalent inhibitor Michael acceptor Electrophilicity

Polar Surface Area Constancy Enables Isosteric Replacement Within Benzonitrile Enone Series

The target compound and its closest structural analogs—4-(3-oxobut-1-en-1-yl)benzonitrile (CAS 51220-06-5), 4-(3-oxocyclohexyl)benzonitrile (CAS 123732-09-2), and 4-(4-oxocyclohexyl)benzonitrile (CAS 73204-07-6)—all share an identical calculated PSA of 40.86 Ų [1]. This constancy arises from the shared benzonitrile pharmacophore whose spatial electronic distribution dominates the polar surface, while the variable alkyl/alkenyl moiety contributes minimally to PSA. Consequently, all four compounds fall comfortably within the Veber rule threshold (PSA < 140 Ų) for oral bioavailability. The practical implication is that PSA discrimination alone cannot justify selection among these compounds; differentiation must be driven by LogP, conformational flexibility, or electrophilic reactivity.

Polar surface area Isosterism Membrane permeation

Evidence-Backed Application Scenarios for 4-(3-Oxohex-1-en-1-yl)benzonitrile Procurement


Covalent Fragment and Activity-Based Probe Design Requiring a Built-In Michael Acceptor

When the research objective demands a compound capable of forming a stable covalent bond with a target cysteine residue, 4-(3-oxohex-1-en-1-yl)benzonitrile provides the requisite α,β-unsaturated ketone electrophilic warhead . Saturated analogs such as 4-(3-oxocyclohexyl)benzonitrile and 4-(4-oxocyclohexyl)benzonitrile lack this functionality entirely and cannot serve as surrogates. Selection of this compound is required for designing activity-based probes, covalent fragment libraries, or targeted covalent inhibitors where irreversible or reversible covalent engagement is the desired mechanism of action.

Structure-Activity Relationship (SAR) Studies Investigating Alkyl Chain Length Effects on Target Binding

The two-carbon extension of the alkyl chain relative to 4-(3-oxobut-1-en-1-yl)benzonitrile produces a LogP increase of 0.78 units and adds two rotatable bonds . This makes the hexenyl compound a valuable tool for systematic SAR campaigns that probe the impact of lipophilicity and conformational flexibility on binding affinity, selectivity, and pharmacokinetic properties. Procurement of both the butenyl and hexenyl variants allows construction of a homologous series for property-activity relationship analysis.

Synthetic Intermediate for Heterocycle Construction Exploiting the Bifunctional Enone-Nitrile Architecture

The presence of both a Michael acceptor (enone) and a nitrile group in the same molecule enables one-pot cyclization and cyclocondensation reactions to generate nitrogen-containing heterocycles such as pyridines, pyrimidines, and pyrazoles [1]. Compounds lacking either functional handle (e.g., the saturated ketone analogs without the enone, or analogous phenyl derivatives without the nitrile) would fail to support the same diversity-oriented synthetic pathways. The target compound is therefore preferred when synthetic versatility and downstream derivatization capacity are primary procurement criteria.

Lipophilicity-Driven CNS Penetration Studies Where Moderate LogP 2.94 Is Optimal

For blood-brain barrier penetration studies, compounds with LogP values in the 2–3 range frequently exhibit favorable brain-to-plasma ratios while maintaining acceptable aqueous solubility [2]. The target compound's LogP of 2.94 lies near the upper end of this window, distinguishing it from the butenyl analog (LogP 2.16), which may be too hydrophilic for efficient passive CNS entry. Procurement of the hexenyl compound is thus indicated for neuropharmacology projects where enhanced membrane permeability is desired without excessive lipophilicity that would promote plasma protein binding.

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